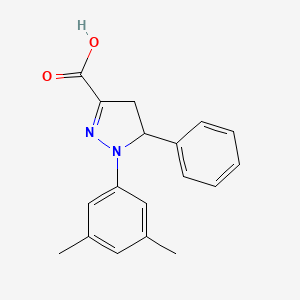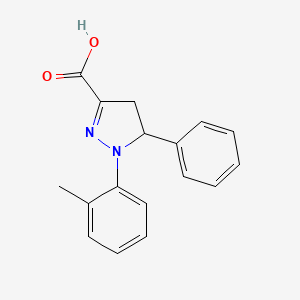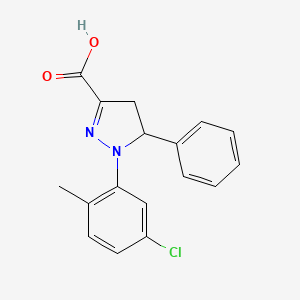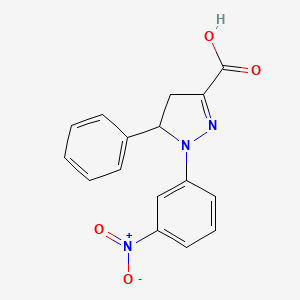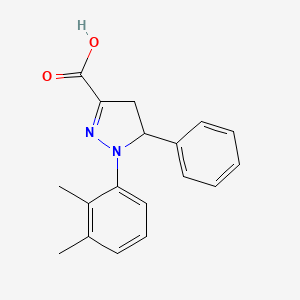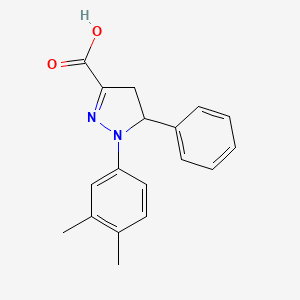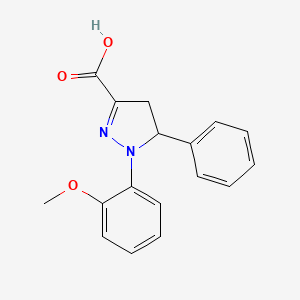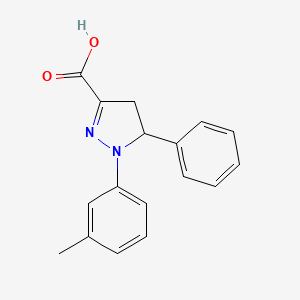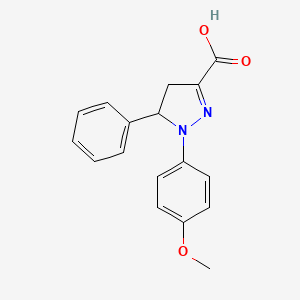
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 1-MNPPCA, is an organic compound belonging to the class of pyrazole carboxylic acids. It is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals, including the active ingredients of the herbicides atrazine and simazine. 1-MNPPCA is a versatile building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and dyes.
作用机制
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not well understood. However, it is believed to act as a substrate for certain enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase. These enzymes catalyze the metabolic transformation of this compound into its metabolites, which are then eliminated from the body. Additionally, it is believed that this compound may interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may interact with certain enzymes and proteins to modulate their activity. Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which may affect the metabolism of certain drugs.
实验室实验的优点和局限性
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a versatile building block for the synthesis of a variety of compounds and has been used in a variety of scientific research applications. It has the advantage of being easily synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity. However, this compound is a relatively expensive compound and may not be suitable for large-scale synthesis.
未来方向
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has potential applications in the development of new drugs, agrochemicals, and dyes. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research is needed to understand the structure-activity relationships of this compound and its metabolites. Finally, more research is needed to understand the toxicity of this compound and its effects on the environment.
合成方法
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized from a variety of starting materials. The most common method is the reaction of 2-chloro-5-nitrophenol with 1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and is heated to a temperature of between 120-140°C. The reaction yields this compound as the final product.
科学研究应用
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as drugs, agrochemicals, and dyes. It has also been used as a model compound to study the mechanism of action of certain enzymes and to investigate the structure-activity relationships of various compounds. Additionally, this compound has been used to study the binding of various ligands to proteins.
属性
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-7-8-13(20(23)24)9-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPZQZKQRIBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

